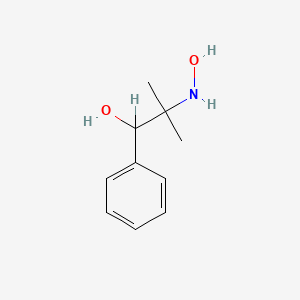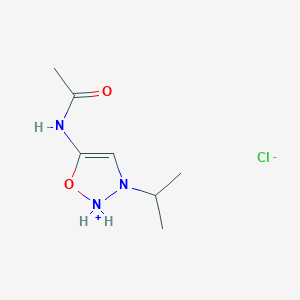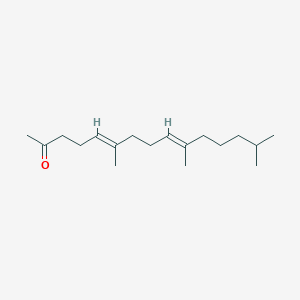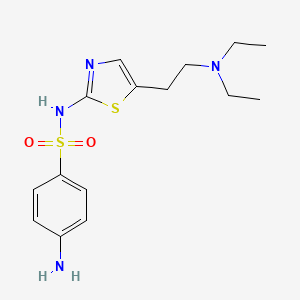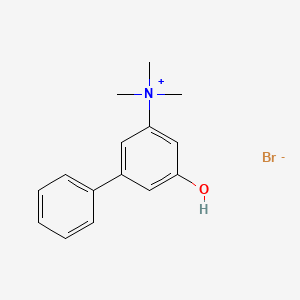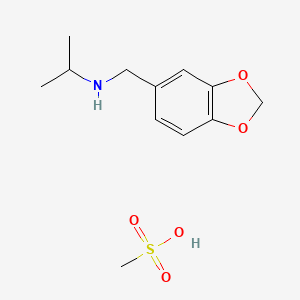
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
準備方法
The synthesis of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves several steps. The primary synthetic route includes the reaction of 1,3-benzodioxole with methanamine and N-(1-methylethyl)-, followed by the addition of methanesulfonate to form the salt. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
化学反応の分析
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific pathways involved.
類似化合物との比較
1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) can be compared with other similar compounds, such as:
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, acetate (salt)
- 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, (E)-2-butenedioate (salt) These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,3-Benzodioxole-5-methanamine, N-(1-methylethyl)-, methanesulfonate (salt) lies in its specific methanesulfonate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
72156-43-5 |
|---|---|
分子式 |
C12H19NO5S |
分子量 |
289.35 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C11H15NO2.CH4O3S/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-5(2,3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
UFMIKHFEFYUONZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)

